Zampanolide vs Paclitaxel: Resistance Ratio in P-Glycoprotein-Overexpressing Ovarian Carcinoma Cells
In A2780AD human ovarian carcinoma cells that overexpress the P-glycoprotein (P-gp) drug efflux pump, zampanolide exhibits a resistance ratio of 1.4, whereas paclitaxel shows a resistance ratio of 208 [1]. This 148-fold difference in resistance susceptibility directly demonstrates zampanolide's functional evasion of P-gp-mediated multidrug resistance, a property attributable to its covalent binding mechanism that renders the bound drug no longer available for efflux pump interaction [1].
| Evidence Dimension | Resistance ratio (IC₅₀ in P-gp-overexpressing resistant cells / IC₅₀ in parental cells) |
|---|---|
| Target Compound Data | 1.4 (resistance ratio) |
| Comparator Or Baseline | Paclitaxel: 208 (resistance ratio) |
| Quantified Difference | 148-fold lower resistance ratio (1.4 vs 208) |
| Conditions | A2780AD human ovarian carcinoma cell line overexpressing P-gp efflux pump; MTT cell proliferation assay |
Why This Matters
For researchers selecting an MSA for studies involving multidrug-resistant cancer models, zampanolide's 148-fold lower resistance ratio compared to paclitaxel provides a critical experimental advantage in maintaining potency where conventional taxanes fail.
- [1] Field JJ, Kanakkanthara A, Miller JH. Zampanolide, a Microtubule-Stabilizing Agent, Is Active in Resistant Cancer Cells and Inhibits Cell Migration. Int J Mol Sci. 2017;18(5):971. View Source
